3-(Trifluoromethyl)styrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOUOIHKWELMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334518 | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-24-4 | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Fluorinated Styrenic Monomers in Contemporary Chemical Science
Fluorinated styrenic monomers, including 3-(trifluoromethyl)styrene, are a class of compounds that have garnered significant attention in modern chemical science. The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into styrenic monomers imparts a unique combination of properties to the resulting polymers. rsc.org
The high electronegativity and low polarizability of the C-F bond, one of the strongest single bonds in organic chemistry, lead to polymers with high thermal stability and chemical inertness. rsc.org These fluoropolymers are often resistant to acids, alkalis, various solvents, and oils. rsc.org Furthermore, the presence of fluorine can induce hydrophobicity, which is beneficial for applications requiring low moisture uptake. rsc.org
In the realm of materials science, fluorinated styrenic monomers are utilized to create polymers with tailored properties. For instance, the incorporation of this compound can enhance the flame retardancy of polystyrene. smolecule.com The electron-withdrawing nature of the trifluoromethyl group is thought to impede the combustion reactions of the polymer. smolecule.com Additionally, copolymers synthesized from fluorinated styrenic monomers are investigated for their potential in creating optically active materials with low birefringence, a critical property for applications like optical films and lenses. smolecule.com The introduction of fluorinated monomers can also increase the glass transition temperature (Tg) of the resulting copolymers, leading to materials with improved thermal stability compared to their non-fluorinated counterparts. rsc.orgresearchgate.netresearchgate.net
Historical Context and Evolution of Research on 3 Trifluoromethyl Styrene and Its Analogues
Established Synthetic Routes to this compound
Established methods for the synthesis of this compound primarily rely on the formation of the aryl-vinyl bond through cross-coupling reactions or the dehydration of precursor alcohols. These routes are well-documented and have been refined over the years to improve efficiency and yield.
Cross-Coupling Strategies for Aryl-Vinyl Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, and several have been adapted for the preparation of this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid or its ester with a vinyl halide. For the synthesis of this compound, this would entail the reaction of 3-(trifluoromethyl)phenylboronic acid with a vinyl halide like vinyl bromide. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. fujifilm.comresearchgate.net A variation of this involves the coupling of 3,5-dichlorophenylboronic acid with 2-bromo-3,3,3-trifluoropropene, catalyzed by a palladium complex, to produce a dichlorinated α-(trifluoromethyl)styrene derivative. google.com
Heck Reaction: The Heck reaction provides a direct method for the alkenylation of aryl halides. In the context of this compound synthesis, this can be achieved by reacting 3-iodobenzotrifluoride (B1329313) with ethylene (B1197577) under palladium catalysis. researchgate.netmdpi.com A domino approach to the Heck reaction has also been developed, using iodoarenes and 1-iodo-3,3,3-trifluoropropane to generate β-trifluoromethylstyrene derivatives, avoiding the use of gaseous reagents. acs.orgrsc.org
Stille Coupling: The Stille coupling utilizes organotin reagents. While less common for the direct synthesis of the parent this compound due to the toxicity of tin compounds, it has been employed for creating related structures. For instance, a Stille cross-coupling has been developed to produce trifluoromethyl-substituted homoallyl compounds from α-(trifluoromethyl)benzyl chlorides and allylstannanes. rsc.org
Hiyama Coupling: This cross-coupling reaction employs organosilicon compounds. A notable application is the use of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, which reacts with various aryl iodides in the presence of a palladium catalyst and a fluoride source to yield β-trifluoromethylstyrene derivatives. acs.orgnih.gov
Grignard Reagent Cross-Coupling: One of the more common methods involves the cross-coupling of an aryl Grignard reagent with a vinyl halide. For example, the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with a suitable vinyl partner can yield this compound. smolecule.com
Table 1: Comparison of Cross-Coupling Reactions for this compound Synthesis
| Reaction | Aryl Source | Vinyl Source | Catalyst System | Key Advantages |
| Suzuki-Miyaura | 3-(Trifluoromethyl)phenylboronic acid | Vinyl halide | Pd catalyst, Base | Mild conditions, functional group tolerance |
| Heck | 3-Halobenzotrifluoride | Ethylene | Pd catalyst, Base | Atom economy, direct C-H functionalization |
| Stille | Organotin reagent | Vinyl halide | Pd catalyst | Good for complex fragments |
| Hiyama | Organosilicon reagent | Vinyl halide | Pd catalyst, Fluoride source | Utilizes stable and less toxic silicon reagents |
| Grignard | 3-(Trifluoromethyl)phenylmagnesium halide | Vinyl halide | Ni or Pd catalyst | Readily available starting materials |
Dehydration Reactions of Substituted α-Methylbenzyl Alcohols
Another well-established route to this compound involves the dehydration of 1-(3-(trifluoromethyl)phenyl)ethan-1-ol. This alcohol precursor can be synthesized through the Grignard reaction of 3-(trifluoromethyl)bromobenzene with acetaldehyde (B116499) or via the reduction of 3'-(trifluoromethyl)acetophenone. The subsequent acid-catalyzed dehydration of the alcohol eliminates a molecule of water to form the desired styrene derivative. This method is often favored for its straightforwardness and the accessibility of the starting materials.
Innovative Synthetic Approaches for Trifluoromethylated Styrenic Derivatives
Recent research has focused on developing more direct and efficient methods for the synthesis of trifluoromethylated styrenes, including direct fluorination techniques, electrophilic aromatic substitution, and advanced olefination reactions.
Direct Fluorination Techniques for Styrene Backbones
Direct C-H trifluoromethylation of styrenes represents a highly atom-economical approach. Recent advancements have demonstrated the copper-catalyzed direct trifluoromethylation of the vinylic Csp2–H bond of styrene derivatives using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. beilstein-journals.org This method often employs a peroxide as an initiator and a nitrogen-based ligand to facilitate the reaction. rsc.org Photocatalytic methods have also emerged, utilizing visible light to generate trifluoromethyl radicals from reagents like CF3I, which then add to the styrene. mdpi.comnih.gov
Electrophilic Aromatic Substitution for Direct Trifluoromethylation
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry. While direct trifluoromethylation of aromatic rings via EAS has been challenging, the development of powerful electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents), has made this possible. acs.org These reagents can directly introduce a CF3 group onto an aromatic ring, which could then be further functionalized to a styrene. However, controlling the regioselectivity of the trifluoromethylation on a pre-existing styrene backbone can be complex. Research has also explored the use of S-trifluoromethyl diarylsulfonium salts for this purpose. cas.cn
Olefination Reactions (e.g., Wittig Reactions) in the Synthesis of Trifluoromethylated Styrenes
Olefination reactions, particularly the Wittig reaction, are powerful tools for constructing carbon-carbon double bonds. organic-chemistry.org In the context of trifluoromethylated styrenes, this typically involves the reaction of a phosphorus ylide with a trifluoromethyl ketone or aldehyde. For instance, the reaction of a benzylphosphonium ylide with trifluoroacetaldehyde (B10831) (often generated in situ) can produce α-trifluoromethylstyrenes. acs.org A key challenge in these reactions is often controlling the stereoselectivity of the resulting alkene. acs.org Catalytic olefination reactions have also been developed, for example, using CF3CCl3 to react with 2-nitrobenzaldehydes to form trifluoromethylated ortho-nitrostyrenes. mdpi.com
Table 2: Summary of Innovative Synthetic Approaches
| Approach | Key Reagents | Reaction Type | Advantages |
| Direct C-H Trifluoromethylation | CF3SO2Na, CF3I, photoredox catalysts | Radical addition | High atom economy, direct functionalization |
| Electrophilic Aromatic Substitution | Hypervalent iodine reagents, sulfonium (B1226848) salts | Electrophilic substitution | Direct introduction of CF3 group |
| Olefination Reactions | Phosphorus ylides, trifluoromethyl carbonyls | Wittig, Horner-Wadsworth-Emmons | Versatile C=C bond formation |
Hydrometallation Approaches for α-(Trifluoromethyl)alkene Precursors
The introduction of a trifluoromethyl group into styrene derivatives can be effectively achieved through the hydrometallation of α-(trifluoromethyl)alkene precursors. This synthetic strategy involves the addition of a metal-hydride bond across the carbon-carbon double bond of the alkene. Various hydrometallation techniques, including hydroboration, hydrosilylation, and hydrostannylation, have been developed, each offering distinct advantages in terms of regioselectivity, stereoselectivity, and functional group tolerance. These methods provide versatile pathways to trifluoromethylated alkanes which can be further functionalized, or in some cases, directly yield precursors to substituted styrenes.
Hydroboration
Hydroboration is a powerful tool for the functionalization of alkenes. In the context of α-(trifluoromethyl)alkenes, this reaction can be controlled to achieve different outcomes. For instance, the hydroboration of β-(trifluoromethyl)styrenes under copper catalysis has been shown to result in difluoromethylated alkenes through a protodefluorination process. nih.gov This highlights a challenge in retaining the CF3 group. However, alternative strategies have been developed to control the regioselectivity of the hydroboration. Ligand-controlled regiodivergent hydroboration allows for selective functionalization. researchgate.net
Furthermore, enantioselective hydroboration of fluoroalkyl-substituted alkenes has been achieved using cobalt catalysts. chinesechemsoc.orggeresearchgroup.comdicp.ac.cn For example, the asymmetric hydroboration of α-trifluoromethyl styrene with HBpin using a chiral cobalt catalyst can produce chiral alkylboronates with high enantioselectivity. geresearchgroup.comdicp.ac.cn These chiral organoboronates are valuable intermediates that can be converted into a variety of other chiral fluoroalkyl compounds. dicp.ac.cn A regioselective radical hydroboration of electron-deficient alkenes, including those with trifluoromethyl groups, has also been developed using an NHC–boryl radical, leading to α-borylated trifluoromethyl molecules. rsc.org
A domino hydroboration/trifluoromethylation of alkynes has also been reported as a one-pot synthesis of (E)-alkenyl-CF3 compounds from terminal alkynes using a fluoroform-derived [CuCF3] reagent. acs.orgorganic-chemistry.orgorganic-chemistry.org This method proceeds under mild conditions with excellent E-selectivity and good functional group tolerance. acs.orgorganic-chemistry.org
Table 1: Enantioselective Cobalt-Catalyzed Hydroboration of α-Trifluoromethyl Styrene
Hydrosilylation
Hydrosilylation of α-trifluoromethylalkenes presents a direct method for synthesizing α-trifluoromethyl-β-silanes. A significant challenge in this transformation is the potential for β-fluoride elimination. acs.org To address this, a mild photocatalytic hydrosilylation method has been developed using tetrabutylammonium (B224687) decatungstate (TBADT) as a direct hydrogen atom transfer (HAT) catalyst and a disulfide as a co-catalyst. acs.orgscilit.com This approach successfully suppresses β-fluoride elimination and demonstrates good regioselectivity and functional group compatibility. acs.org
Cobalt catalysts have also been employed for the hydrosilylation of alkenes. kit.edu For instance, Co(PMe3)4 promotes Markovnikov-type hydrosilylation of aryl alkenes, while CoCl(PMe3)3 catalyzes anti-Markovnikov-type hydrosilylation of alkyl alkenes. kit.edu These systems tolerate various functional groups, including trifluoromethyl groups on substituted styrenes, providing products in good yields and high selectivity. kit.edu Rhodium-catalyzed enantioselective hydrosilylation of unactivated alkenes has also been reported with excellent functional group tolerance, including for substrates containing trifluoromethyl groups. chemrxiv.org
Table 2: Catalytic Hydrosilylation of α-Trifluoromethylalkenes
Hydrostannylation and Hydrogermylation
Stereodivergent approaches to trifluoromethylated alkenes can be achieved through the hydrometallation of α-trifluoromethylated alkynes. thieme-connect.comthieme-connect.comunistra.fr Palladium-catalyzed hydrostannylation of α-CF3-alkynes with tributylstannane yields (E)-α-CF3-vinylstannanes with high regioselectivity. thieme-connect.com These vinylstannanes are versatile intermediates for further cross-coupling reactions.
Similarly, stereocomplementary routes to (Z)- and (E)-α-trifluoromethylvinylgermanes have been developed through the regio- and stereoselective hydrogermylation of α-trifluoromethylated alkynes. acs.org Radical conditions can lead to the (Z)-isomers, while palladium-catalyzed conditions afford the (E)-isomers. thieme-connect.comacs.org These vinylgermanes can then be used in palladium-catalyzed cross-coupling reactions with aryl halides to produce stereodefined (Z)- and (E)-α-CF3-styrenes. thieme-connect.comunistra.fracs.org
Table 3: Stereodivergent Hydrometallation of α-Trifluoromethylated Alkynes
Polymerization and Copolymerization of 3 Trifluoromethyl Styrene
Fundamental Polymerization Mechanisms of 3-(Trifluoromethyl)styrene
The placement of the trifluoromethyl group at the meta position of the styrene (B11656) ring influences the monomer's reactivity and the properties of the resulting polymer. Understanding the kinetics and mechanisms of its polymerization is crucial for controlling the molecular weight, architecture, and functionality of the final polymeric material.
This compound readily undergoes free radical polymerization. Studies have shown that this monomer, along with other trifluoromethyl-substituted styrenes, can be polymerized in bulk or in solution using common free radical initiators such as azobisisobutyronitrile (AIBN). researchgate.net The polymerization proceeds via the typical three stages of free radical polymerization: initiation, propagation, and termination.
The initiation step involves the generation of free radicals from the initiator, which then add to the vinyl group of the this compound monomer. The propagation stage consists of the sequential addition of monomer units to the growing polymer chain. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the vinyl group and the stability of the propagating radical. Termination of the growing polymer chains can occur through combination or disproportionation.
Information regarding the anionic polymerization of this compound is limited in publicly available scientific literature. However, insights can be drawn from studies on related fluorinated styrenes. For instance, α-(Trifluoromethyl)styrene has been reported to be resistant to anionic polymerization due to side reactions. ibm.com The highly electrophilic nature of the trifluoromethyl group can lead to side reactions with anionic initiators.
The position of the trifluoromethyl group on the styrene ring significantly impacts the monomer's polymerization rate. A comparative study on the free radical polymerization of various trifluoromethyl-substituted styrenes has provided a qualitative assessment of their relative reactivities. The observed order of polymerization rates is as follows: 4-trifluoromethyl-tetrafluorostyrene > 3,5-bis(trifluoromethyl)styrene (B1333223) > 2,5-bis(trifluoromethyl)styrene > pentafluorostyrene > 2-(Trifluoromethyl)styrene (B1350635) > styrene. researchgate.net
This trend suggests that the electronic and steric effects of the trifluoromethyl group(s) play a crucial role. While a direct quantitative comparison for this compound is not provided in this specific study, the fact that 3,5-bis(trifluoromethyl)styrene polymerizes readily at a rate faster than styrene suggests that the presence of a trifluoromethyl group at the 3-position enhances the polymerization rate compared to the unsubstituted styrene. researchgate.net This can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity of the vinyl double bond.
Interactive Data Table: Comparative Polymerization Rates of Trifluoromethylated Styrenes
| Monomer | Relative Polymerization Rate |
| 4-trifluoromethyl-tetrafluorostyrene | Highest |
| 3,5-bis(trifluoromethyl)styrene | High |
| 2,5-bis(trifluoromethyl)styrene | Moderate-High |
| Pentafluorostyrene | Moderate |
| 2-(Trifluoromethyl)styrene | Low-Moderate |
| Styrene | Lowest |
Note: This table is based on the qualitative order of polymerization rates reported in the literature. researchgate.net
Advanced Copolymerization Architectures
Copolymerization of this compound with other vinyl monomers is a versatile strategy to create a wide range of functional materials with tailored properties. The incorporation of the trifluoromethylphenyl group can modify the thermal, optical, and surface properties of the resulting copolymers.
The determination of monomer reactivity ratios is essential for predicting the composition of a copolymer from the monomer feed composition. These ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same and the other monomer.
While specific monomer reactivity ratios for the copolymerization of this compound with common monomers like styrene, methacrylates, and vinylpyrrolidones are not extensively documented in dedicated studies, some research has explored the copolymerization of this compound (StCF3) and 3,5-bis(trifluoromethyl)styrene (St(CF3)2) with styrene. researchgate.net These studies indicate the successful synthesis of copolymers with varying amounts of the fluorinated monomer. researchgate.net
For context, the radical copolymerization of α-trifluoromethylstyrene (TFMST, M2) with styrene (ST, M1) yielded reactivity ratios of r1 = 0.60 and r2 = 0.00. ibm.com This indicates that the styryl radical prefers to add to another styrene monomer, and the TFMST radical does not add to another TFMST monomer, leading to a copolymer with isolated TFMST units. It is plausible that the reactivity ratios for this compound would differ from the α-isomer due to the different position of the trifluoromethyl group.
Block and graft copolymers represent advanced polymer architectures that can lead to materials with unique morphologies and properties, such as thermoplastic elastomers and compatibilizers for polymer blends. The synthesis of such copolymers containing this compound units can be achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP).
While specific examples detailing the synthesis and characterization of block and graft copolymers exclusively with this compound are not prevalent in the reviewed literature, the general methodologies for creating such architectures with other fluorinated styrenes are well-established. cmu.edu
For instance, a block copolymer could be synthesized by first polymerizing a block of another monomer (e.g., styrene or a methacrylate) and then using the living chain ends to initiate the polymerization of this compound. Alternatively, a macroinitiator with initiating sites along its backbone could be used to grow grafts of poly(this compound).
The characterization of such copolymers would involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and molecular weight distribution, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the composition and structure, and Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to study the thermal properties and phase separation of the different blocks or grafts.
Controlled/Living Radical Polymerization Techniques for this compound
The synthesis of well-defined polymers from this compound with controlled molecular weights and narrow molecular weight distributions is achievable through controlled/living radical polymerization (CRP) techniques. sigmaaldrich.com These methods overcome the limitations of conventional free-radical polymerization, which often yields polymers with broad polydispersity and limited architectural control. The primary CRP techniques applicable to styrenic monomers include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. fluorine1.ru
Nitroxide-Mediated Polymerization (NMP): This method uses a stable nitroxide radical to reversibly cap the growing polymer chain end. At elevated temperatures, this bond undergoes reversible homolytic cleavage, generating the active propagating radical and the persistent nitroxide radical. This equilibrium maintains a low concentration of active species, minimizing termination reactions. NMP is particularly effective for styrene and its derivatives. mdpi.com
Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper. An alkyl halide initiator is activated by the metal complex in its lower oxidation state, generating a radical that initiates polymerization. The metal complex is oxidized in the process. The same metal complex in its higher oxidation state can then reversibly deactivate the growing polymer chain. This dynamic equilibrium between active and dormant species allows for controlled polymer growth. sigmaaldrich.com
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that employs a dithio compound as a chain transfer agent (CTA). The growing polymer radical adds to the CTA, forming an intermediate radical which then fragments. This process ideally releases a new radical that can initiate another polymer chain, while the original propagating chain becomes dormant. This rapid exchange between active and dormant chains ensures that all chains grow at a similar rate. The synthesis of poly(3-trifluoromethyl)styrene via the RAFT process has been specifically reported, confirming its suitability for this monomer. cd-bioparticles.net
Molecular Architecture and Macroscopic Property Correlations in Poly(this compound) and its Copolymers
The incorporation of the trifluoromethyl group onto the styrene monomer has a profound impact on the macroscopic properties of the resulting polymer. The position of this substituent on the phenyl ring is a critical determinant of thermal stability, glass transition temperature, and polymer chain dynamics.
The presence of the C-F bond, one of the strongest single bonds in organic chemistry, generally enhances the thermal stability of polymers. Research on trifluoromethyl-substituted polystyrene has demonstrated its high thermal resistance. The homopolymer exhibits a 10% weight loss temperature (Td10%) of 359 °C, indicating that it remains stable at elevated temperatures before significant degradation occurs. researchgate.net This robust thermal profile makes it a candidate for applications requiring high-temperature performance.
| Polymer | Degradation Metric | Temperature (°C) | Reference |
|---|---|---|---|
| Poly(trifluoromethylstyrene) | Td10% | 359 | researchgate.net |
| Poly(styrene-co-α-trifluoromethylstyrene) | Td5% | ~270 | mdpi.comnih.gov |
The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. protolabs.com This property is highly sensitive to the polymer's molecular structure. For trifluoromethyl-substituted polystyrenes, the placement of the CF3 group on the phenyl ring dramatically modulates the Tg.
Research has shown that the homopolymer of this compound has a Tg of 63 °C. researchgate.net This is notably lower than the Tg of unsubstituted polystyrene (approx. 100 °C). In contrast, substituting the CF3 group at the ortho position—poly(2-(trifluoromethyl)styrene)—results in a significantly higher Tg of 175 °C, while para-substitution—poly(4-(trifluoromethyl)styrene)—yields a Tg of 101 °C, similar to polystyrene. researchgate.net This wide variation underscores the powerful influence of substituent placement on polymer properties. The lower Tg of the meta-substituted polymer suggests that the CF3 group at this position may disrupt intermolecular chain packing in a way that increases free volume, thereby enhancing chain mobility and lowering the energy required for the glass transition.
Copolymerization provides another avenue for tuning the Tg. By combining this compound with other monomers, the resulting copolymer's Tg can be tailored to fall between the Tg values of the respective homopolymers, depending on the composition. For example, to create materials with a higher Tg for optical applications, 2-(trifluoromethyl)styrene has been copolymerized with 2,2,2-trifluoroethyl methacrylate (B99206). researchgate.net
| Polymer | Tg (°C) | Reference |
|---|---|---|
| Polystyrene | ~100 | General Reference |
| Poly(2-(trifluoromethyl)styrene) | 175 | researchgate.net |
| Poly(this compound) | 63 | researchgate.net |
| Poly(4-(trifluoromethyl)styrene) | 101 | researchgate.net |
The steric bulk of the trifluoromethyl group and its position on the phenyl ring directly influence the rotational freedom of the polymer backbone, thereby affecting chain mobility. The dramatic difference in Tg between the isomers of poly(trifluoromethylstyrene) is a clear manifestation of this steric effect.
The exceptionally high Tg of poly(2-(trifluoromethyl)styrene) (175 °C) is a direct result of severe steric hindrance. researchgate.net When the bulky CF3 group is in the ortho position, it sterically clashes with the polymer backbone, severely restricting the rotation of the phenyl ring. This leads to a much stiffer, less mobile polymer chain, which requires significantly more thermal energy to transition from the glassy to the rubbery state.
Conversely, the Tg of poly(this compound) (63 °C) is lower than that of both polystyrene and the para-substituted isomer. researchgate.net This suggests a more complex steric interaction. While the CF3 group is bulky, its placement at the meta-position does not directly impede the rotation of the phenyl group in the same way as the ortho-substituent. Instead, it may prevent the polymer chains from packing as efficiently as unsubstituted polystyrene chains, leading to an increase in fractional free volume and consequently greater chain mobility at a given temperature. The para-substituent, being furthest from the polymer backbone, has the least steric impact on chain rotation, resulting in a Tg very similar to that of polystyrene. researchgate.net
Chemical Transformations and Reactive Pathways of 3 Trifluoromethyl Styrene
Carbon-Fluorine Bond Activation and Functionalization
The presence of the trifluoromethyl (-CF3) group on the styrene (B11656) framework imparts unique reactivity to 3-(trifluoromethyl)styrene, making the activation and functionalization of the strong carbon-fluorine (C-F) bonds a significant area of research. These transformations provide pathways to novel fluorinated molecules with potential applications in various fields of chemical science.
Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group (e.g., SN2'-type)
The electron-withdrawing nature of the trifluoromethyl group, coupled with the adjacent vinyl group, allows for nucleophilic attack in an SN2' fashion. In these reactions, a nucleophile attacks the double bond, leading to a cascade that results in the displacement of a fluoride (B91410) ion from the CF3 group. This reactivity is a key feature of α-(trifluoromethyl)styrenes in general. nih.gov
While specific studies focusing exclusively on this compound are part of a broader investigation into α-(trifluoromethyl)styrenes, the general mechanism is well-established. The reaction is initiated by the attack of a nucleophile on the β-carbon of the vinyl group, which is electronically coupled to the trifluoromethyl moiety. This concerted process involves the formation of a new bond with the nucleophile, migration of the double bond, and the expulsion of a fluoride ion.
A variety of nucleophiles can participate in these transformations, leading to a diverse range of difluorinated products. The reaction outcomes are highly dependent on the nature of the nucleophile and the reaction conditions.
Table 1: Examples of Nucleophilic Substitution Reactions with α-(Trifluoromethyl)styrenes
| Nucleophile | Product Type | Reference |
| Thiols | gem-Difluoroalkenes with a thioether group | nih.gov |
| Amines | gem-Difluoroalkenes with an amino group | nih.gov |
| Grignard Reagents | gem-Difluoroalkenes with a new C-C bond | nih.gov |
Electrophilic and Cationic Substitution Reactions (e.g., SN1'-type)
In contrast to nucleophilic attack, the trifluoromethyl group can also facilitate electrophilic or cationic substitution reactions, proceeding through an SN1'-type mechanism. This pathway typically involves the generation of a stabilized carbocation intermediate. The strong electron-withdrawing effect of the trifluoromethyl group makes the formation of a cation at the α-position challenging. However, under certain conditions, such as in the presence of a strong Lewis acid, the double bond can be activated towards electrophilic attack.
This activation can lead to the formation of a cationic intermediate that can be trapped by a nucleophile, resulting in the formation of a new C-C or C-heteroatom bond. The regioselectivity of such reactions is influenced by the stability of the resulting carbocation. The trifluoromethyl group is known to be a meta-directing group in electrophilic aromatic substitution on the benzene (B151609) ring due to its strong electron-withdrawing nature.
Defluorinative Functionalization Strategies Mediated by Transition Metals or Photoredox Catalysis
Modern synthetic methods have increasingly focused on the use of transition metals and photoredox catalysis to achieve the challenging activation of C-F bonds. These strategies offer mild and selective routes for the defluorinative functionalization of compounds like this compound.
Transition Metal Catalysis: Transition metal complexes, particularly those of nickel, copper, and palladium, have been shown to catalyze the defluorinative coupling of trifluoromethyl alkenes with a variety of partners. These reactions often proceed through a catalytic cycle involving oxidative addition of the C-F bond to the metal center, followed by reductive elimination to form the new bond. Asymmetric versions of these reactions have also been developed, allowing for the enantioselective synthesis of chiral fluorinated molecules. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical-mediated reactions. In the context of this compound, a photocatalyst can be excited by light and then engage in a single-electron transfer (SET) process with the substrate. This can lead to the formation of a radical anion, which can then eliminate a fluoride ion to generate a difluoroalkyl radical. This radical can then be trapped by a suitable coupling partner. nih.govmdpi.com This approach has been successfully applied to a range of defluorinative functionalizations, including arylations. nih.gov
Table 2: Recent Advances in Defluorinative Functionalization of α-(Trifluoromethyl)alkenes
| Method | Catalyst/Conditions | Transformation | Reference |
| Transition Metal Catalysis | Nickel, Copper, Palladium complexes | Asymmetric defluorinative coupling | rsc.org |
| Photoredox Catalysis | Organic dyes, Iridium complexes / Visible light | Defluorinative arylation, alkylation | nih.govmdpi.comnih.gov |
| Microwave-assisted | BF3SMe2 complex | Defluorinative thio-functionalization | nih.gov |
Cycloaddition Chemistry of this compound
The vinyl group of this compound is a versatile handle for participating in various cycloaddition reactions, providing a direct route to the synthesis of complex fluorinated carbocyclic frameworks.
Diels-Alder Reactions and Pericyclic Processes Leading to Fluorinated Cyclic Adducts
The electron-withdrawing trifluoromethyl group on the aromatic ring influences the reactivity of the styrenic double bond as a dienophile in Diels-Alder reactions. While styrenes themselves are not highly reactive dienophiles, the electronic properties of the substituent on the ring can modulate their reactivity. In the case of this compound, the electron-withdrawing nature of the CF3 group can enhance its dienophilic character.
These [4+2] cycloaddition reactions with various dienes can lead to the formation of six-membered rings containing the trifluoromethylphenyl group. The stereoselectivity of these reactions (endo/exo selectivity) is a crucial aspect and is influenced by both electronic and steric factors. Studies on the Diels-Alder reactions of β-fluoro-β-nitrostyrenes with cyclic dienes have shown that strong electron-withdrawing groups on the dienophile can favor the formation of the endo-isomer. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org
Transition Metal-Catalyzed Cycloaddition for the Construction of Fluoro- and Trifluoromethyl-Containing Carbocycles
Transition metal catalysis provides an alternative and often more efficient pathway for cycloaddition reactions that are thermally challenging. Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes have been shown to proceed under mild conditions where the corresponding thermal Diels-Alder reaction fails. williams.edu This principle can be extended to intermolecular cycloadditions involving dienophiles like this compound.
These catalyzed processes can offer different regioselectivity and stereoselectivity compared to their thermal counterparts. The mechanism often involves the formation of a metallacyclic intermediate, which then undergoes reductive elimination to furnish the cyclic product. This approach has been utilized for the construction of a variety of carbocyclic structures, including those found in complex natural products and pharmaceuticals. While the broader class of α-(trifluoromethyl)styrenes has been investigated in transition metal-catalyzed cycloadditions, specific and detailed studies on the 3-substituted isomer remain an area of active research. nih.gov
Addition and Coupling Reactions Involving the Olefinic Moiety of this compound
The vinyl group of this compound is a versatile functional handle that participates in a variety of addition and coupling reactions. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity and regioselectivity of these transformations.
Hydroamination Reactions with Nitrogen-Containing Nucleophiles
The addition of N-H bonds across the double bond of styrenes, known as hydroamination, is a highly atom-economical method for the synthesis of substituted benzylamines. For styrenes bearing electron-withdrawing groups, such as this compound, the regioselectivity of this addition can be influenced by the choice of catalyst and reaction conditions.
Base-mediated anti-Markovnikov hydroamination of styrenes with amino-substituted heteroarenes has been reported to proceed with excellent regioselectivity. rsc.org While specific examples with this compound are not detailed, the general mechanism suggests that the nucleophilic addition of an aminopyridyl radical, generated via a single electron transfer process, occurs at the terminal carbon of the vinyl group. rsc.org This would lead to the formation of the anti-Markovnikov product.
Transition-metal-free approaches have also been developed. For instance, the hydroamination of styrenes with amino-heteroarenes can be mediated by a base, where experimental evidence points to a nucleophilic addition of an aminopyridyl radical onto the vinyl arene. rsc.org In iron-catalyzed intermolecular hydroamination of styrenes, O-benzoyl-N,N-dialkylhydroxylamines have been used as the electrophilic nitrogen source in the presence of a reducing agent, affording products with excellent Markovnikov regioselectivity. nih.gov The proposed mechanism involves an iron-catalyzed hydrometalation of the styrene followed by electrophilic amination. nih.gov
Furthermore, titanocene (B72419) dichloride has been employed as a catalyst for the highly regioselective hydroamination of styrene derivatives with O-benzoylhydroxylamines, yielding α-branched tertiary alkylamines, which correspond to the Markovnikov addition product. rsc.org The regioselectivity in the hydroamination of styrenes is a subject of detailed mechanistic studies, with factors such as the nature of the catalyst, the amine, and the substituents on the styrene playing a crucial role. acs.org For styrenes with electron-withdrawing groups, the electronic effects can favor the formation of the branched, Markovnikov isomer in metal-catalyzed reactions. acs.org
Table 1: Regioselectivity in Hydroamination of Styrenes with Electron-Withdrawing Groups This table is based on general findings for styrenes with electron-withdrawing substituents, as specific data for this compound is not available.
| Catalyst System | Amine Source | Predominant Regioselectivity | Reference |
|---|---|---|---|
| Base-mediated | Amino-heteroarenes | anti-Markovnikov | rsc.org |
| Iron Catalyst / Grignard Reagent | O-benzoyl-N,N-dialkylhydroxylamines | Markovnikov | nih.gov |
| Cp₂TiCl₂ / Grignard Reagent | O-benzoylhydroxylamines | Markovnikov | rsc.org |
Hydrothiolation Reactions for Vicinal Trifluoromethyl Thioether Synthesis
The hydrothiolation of alkenes is a direct and efficient method for the synthesis of thioethers. The regiochemical outcome of this reaction with substituted styrenes is highly dependent on the reaction mechanism. Radical-initiated hydrothiolation typically yields the anti-Markovnikov product, whereas electrophilic or metal-catalyzed additions often favor the Markovnikov adduct.
A formic acid-driven, metal-free protocol for the anti-Markovnikov hydrothiolation of styrenes has been developed, providing a green and rapid route to thioethers. nih.gov This method has been shown to be effective for styrenes bearing electron-withdrawing groups, affording the anti-Markovnikov product exclusively in good to excellent yields. nih.govacs.org The reaction is believed to proceed through a thiol-ene click reaction mechanism. nih.gov
Conversely, iron(III) salts have been shown to catalyze the Markovnikov-selective hydrothiolation of styrenes. csic.es This process represents a sustainable alternative to stoichiometric reagents and provides benzylic thioethers in high yields. csic.es Kinetic experiments suggest that the Markovnikov product is formed through a non-radical mechanism. csic.es
Table 2: Regioselectivity of Hydrothiolation with Substituted Styrenes This table presents general outcomes for substituted styrenes, as specific examples for this compound were not found.
| Catalyst/Initiator | Thiol | Predominant Regioselectivity | Reference |
|---|---|---|---|
| Formic Acid | Thiophenols | anti-Markovnikov | nih.govacs.org |
| Fe(NTf₂)₃ | Thiophenols | Markovnikov | csic.es |
Meerwein Fluoroarylation of Styrenic Derivatives
The Meerwein arylation is a chemical reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt. wikipedia.org This reaction results in the formation of an alkylated arene. The presence of an electron-withdrawing group on the alkene, such as the trifluoromethyl group in this compound, renders it electron-deficient and thus a suitable substrate for this transformation. wikipedia.org
The reaction mechanism is thought to involve the formation of an aryl radical from the diazonium salt, which then undergoes a free radical addition to the alkene. wikipedia.org The resulting intermediate alkyl radical is subsequently trapped, often by a halogen from the diazonium salt counterion, to form the primary product. wikipedia.org A subsequent elimination reaction can then lead to the formation of an aryl vinyl compound. wikipedia.org
Thermally induced, metal-free Meerwein-type carbohydroxylation of styrenes with aryldiazonium salts has been achieved under mild conditions. nih.govd-nb.info This reaction proceeds via a radical-polar crossover mechanism and is tolerant of a broad range of aryldiazonium salts. nih.govd-nb.info The scope of this reaction has been extended to include various substituted styrenes. nih.gov While specific examples utilizing this compound are not explicitly detailed, the general applicability to styrenes suggests its potential as a substrate. nih.govbris.ac.uk
Table 3: General Conditions for Meerwein Arylation of Styrenes This table provides a general overview of reaction conditions for the Meerwein arylation of styrenes.
| Arylating Agent | Catalyst/Conditions | Solvent | Typical Product Type | Reference |
|---|---|---|---|---|
| Aryldiazonium tetrafluoroborate | Thermal (70 °C), KOAc or base-free | CH₃CN/H₂O | Carbohydroxylation product | nih.govd-nb.info |
| Aryldiazonium salt | [Ru(bpy)₃]Cl₂, visible light | CH₃CN/H₂O | Amino-arylation product | bris.ac.uk |
Vinylic Carbon-Hydrogen Bond Activation Catalyzed by Metal Complexes
The direct functionalization of vinylic C-H bonds is a powerful strategy in organic synthesis. Rhodium(III)-catalyzed C-H activation has emerged as a robust method for the synthesis of functionalized styrenes. acs.org In these reactions, a directing group is often employed to guide the metal catalyst to a specific C-H bond. The mechanism typically involves a C-H activation step to form a rhodacycle, followed by insertion of an alkene and subsequent β-hydride elimination. acs.org
The oxidative coupling of alkenes with arenes bearing a directing group can be catalyzed by Rh(III) complexes. nih.gov The reaction is believed to proceed through an electrophilic deprotonation pathway to generate an aryl-rhodium intermediate, which then undergoes insertion of the alkene. nih.gov While this methodology is often applied to activated alkenes like acrylates and styrenes, expanding the scope to a broader range of olefins is an area of active research. nih.gov Theoretical studies have provided insights into the mechanism of rhodium-catalyzed C-H functionalization, including the C-H bond cleavage step and the transformation of the resulting C-Rh bond. semanticscholar.org
Table 4: Rhodium(III)-Catalyzed Direct Vinylation of Aromatic C-H Bonds This table is based on a general method for the synthesis of functionalized styrenes.
| Arene Substrate | Vinyl Source | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2-Phenylpyridine | Vinyl acetate | [Cp*RhCl₂]₂ / AgSbF₆ | Functionalized Styrene | acs.org |
Photoreductive Coupling Reactions
Photoredox catalysis has enabled a wide array of novel chemical transformations, including reductive coupling reactions. In the context of styrenes, visible light-activated radical coupling reactions have been developed for the formation of C-C, C-N, C-O, and C-S bonds. rsc.org These reactions often proceed through radical intermediates generated under mild conditions.
A photomediated reductive coupling of nitroarenes with aldehydes has been developed for the synthesis of amides. rsc.org This reaction is enabled by photo-mediated hydrogen atom transfer catalysis and avoids the need for metallic reductants. rsc.orgnih.gov The tolerance of a wide range of functional groups on both the aldehyde and the nitroarene suggests that substituted styrenes could potentially be incorporated into similar transformations, although specific examples with this compound are not provided. nih.gov
Table 5: Examples of Photoreductive Coupling Reactions Involving Alkenes This table illustrates the general scope of photoreductive coupling reactions.
| Alkene Type | Coupling Partners | Photocatalyst | Product Type | Reference |
|---|---|---|---|---|
| Styrenes | Nitroarenes, Aldehydes | TBADT | Amides | rsc.orgnih.gov |
| Alkenes | Aryl diazonium salts, Nitriles | [Ru(bpy)₃]Cl₂ | Amides | bris.ac.uk |
Cascade Reactions with Acetylenic Iminium Salts Leading to Condensed Systems
Cascade reactions provide a powerful means to rapidly build molecular complexity from simple starting materials. 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate salts have been shown to be highly reactive species that can engage in cascade reactions with styrenes. nih.govresearchgate.net These reactions are initiated by an electrophilic addition of the propyn-1-iminium ion to the olefinic bond of the styrene. nih.gov
This initial addition is followed by a series of transformations, likely involving cyclobutene (B1205218) and various cationic intermediates, which ultimately lead to the formation of 2-(1-phenylvinyl)indenes as the major products. nih.govresearchgate.net The reaction is terminated by an intramolecular electrophilic aromatic substitution. nih.gov The high reactivity of the acetylenic iminium salts as dienophiles has also been demonstrated in Diels-Alder reactions with various dienes, leading to condensed carbocyclic systems after a subsequent intramolecular electrophilic aromatic substitution. nih.govresearchgate.net The asynchronicity in iminium-catalyzed Diels-Alder reactions has been studied computationally, revealing that the catalyst enhances reactivity by reducing steric repulsion. rsc.org The Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has also been investigated as a route to fluorinated bicyclic compounds. beilstein-journals.org
Table 6: Cascade Reaction of Styrene with an Acetylenic Iminium Salt This table summarizes the outcome of the cascade reaction between styrene and a specific acetylenic iminium salt.
| Styrene Derivative | Acetylenic Iminium Salt | Solvent | Major Product | Reference |
|---|---|---|---|---|
| Styrene | 3-Phenyl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate | Acetonitrile | 2-(1-Phenylvinyl)-1-(trifluoromethyl)-1-(dimethylamino)indene | nih.gov |
Hydrotrifluoromethylation Methodologies
The hydrotrifluoromethylation of this compound represents a significant pathway for the synthesis of molecules containing two trifluoromethyl groups, a motif of increasing interest in medicinal and materials chemistry. This transformation involves the addition of a trifluoromethyl radical (•CF3) and a hydrogen atom across the double bond of the styrene derivative. The reaction is typically facilitated by photoredox catalysis, which allows for the generation of the trifluoromethyl radical under mild conditions.
A notable challenge in the hydrotrifluoromethylation of styrenes is their propensity to undergo oligomerization or polymerization as side reactions. However, specific methodologies have been developed to overcome this, enabling efficient and selective transformation.
One such effective method utilizes a unified protocol for the hydrotrifluoromethylation of a diverse range of alkenes, including electron-deficient styrenes like this compound. cas.cn This approach employs a novel trifluoromethylation reagent, 4-(difluoroamino)-1-[(trifluoromethyl)sulfonyl]pyridinium triflate (TFSP), in conjunction with a photoredox catalyst and a hydrogen atom transfer (HAT) reagent. cas.cn
The reaction proceeds via a proposed radical mechanism. Under irradiation with visible light, the photocatalyst, such as Iridium(III) tris(2-phenylpyridine) (Ir(ppy)3), becomes excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) process to generate the trifluoromethyl radical from the TFSP reagent. This radical then adds to the double bond of this compound. The resulting benzylic radical intermediate subsequently abstracts a hydrogen atom from a suitable donor to yield the final product. The use of a Hantzsch ester as a hydrogen atom donor has proven effective in this system. cas.cn
Detailed research findings for the hydrotrifluoromethylation of this compound using this methodology are presented in the table below. The reaction demonstrates good efficiency, providing the desired product in a high isolated yield. This highlights the viability of photoredox catalysis for the synthesis of complex fluorinated molecules. cas.cn
Table 1: Hydrotrifluoromethylation of this compound cas.cn
| Substrate | Trifluoromethylating Reagent | Catalyst | H-Atom Donor | Solvent | Light Source | Time (h) | Yield (%) |
| This compound | TFSP | Ir(ppy)3 | HEH | EA/TFE | Blue LEDs | 3 | 81 |
Reaction Conditions: Substrate (0.25 mmol), TFSP (1.5 equiv), Ir(ppy)3 (1 mol %), HEH (1.5 equiv) in EA/TFE (v/v 10:1, 2.75 mL) were irradiated with 11.5 W blue LEDs at room temperature for 3-6 h under a N2 atmosphere. Isolated yields are shown.
Computational and Theoretical Investigations of 3 Trifluoromethyl Styrene
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations are fundamental to predicting the molecular properties of 3-(trifluoromethyl)styrene, offering a microscopic view of its geometry and electron distribution.
Density Functional Theory (DFT) has been employed to investigate the structure of this compound. A quantum-chemical calculation was performed using the DFT PBE0 method with a 6-311G** basis set, which involved optimizing the geometry for all parameters using a standard gradient method. fluorine1.ru This process yielded the optimized geometrical and electronic structure of the compound. fluorine1.ru Such studies are crucial for understanding how the trifluoromethyl group influences the planarity of the styrene (B11656) system and the distribution of electron density across the molecule. fluorine1.rubiointerfaceresearch.com The table below summarizes the computational method used in this study.
| Parameter | Specification |
| Computational Method | Density Functional Theory (DFT) |
| Functional | PBE0 |
| Basis Set | 6-311G** |
| Software | Firefly (partially based on GAMESS US source code) |
| Data sourced from a quantum-chemical calculation of trifluoromethyl-containing styrenes. fluorine1.ru |
The same DFT study also provided a theoretical estimation of the acidic strength of this compound. fluorine1.ru By calculating the maximum charge on a hydrogen atom (qmaxH+), the pKa value was determined using a formula specifically derived for the PBE0/6-311G** level of theory. fluorine1.ru The predicted pKa for trifluoromethylstyrenes, including the 3-substituted isomer, is in the range of 30–32. fluorine1.ru This high pKa value indicates that this compound is a very weak H-acid (pKa > 14). fluorine1.ru The study also noted that the position of the trifluoromethyl group on the benzene (B151609) ring does not significantly affect the compound's acidic strength. fluorine1.ru Currently, experimental validation for this specific theoretical pKa value is not widely available in the literature.
The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its presence on the styrene ring significantly impacts the molecule's reactivity, primarily through strong inductive electron-withdrawing effects. nih.gov This effect enhances the electrophilic character of adjacent reaction sites. nih.gov Computational studies on related molecules show that the -CF3 group can lead to substantial charge delocalization into the phenyl group, which can stabilize cationic intermediates formed during reactions. nih.gov This enhanced electrophilicity and charge delocalization can result in unusual chemo-, regio-, and stereoselectivity in chemical transformations. nih.gov The electron-withdrawing nature of the fluorine atoms causes a shift in electron density, which can be observed in computational analyses of the electron cloud around the molecule. researchgate.net
Mechanistic Elucidation through Advanced Computational Modeling
Advanced computational modeling allows for the detailed exploration of complex reaction pathways, providing clarity on competitive mechanisms and energy requirements.
In reactions involving fluorinated styrenes, β-fluorocarbanion intermediates can exhibit dual reactivity, leading to either protonation or β-fluorine elimination (defluorination). researchgate.net A thorough computational analysis on α-(trifluoromethyl)styrenes, which serves as a model for related compounds, was conducted to delineate the factors governing these competitive pathways. researchgate.net The study explored the reactions with various organic bases and found a correlation between the pKa of the conjugate acid of the base (pKaH) and the activation energy (ΔG≠) for both the protonation and defluorination steps. researchgate.net Such computational analyses are critical for understanding and predicting the outcome of reactions where these two pathways compete, allowing for the rational selection of reagents and conditions to favor the desired product. researchgate.net
Computational modeling is instrumental in mapping the potential energy surfaces of complex reactions like cycloadditions. For instance, [3+2] cycloaddition reactions involving α-(trifluoromethyl)styrenes have been developed to synthesize bis(trifluoromethyl)-substituted pyrazolines. researchgate.net Theoretical studies on similar cycloaddition reactions utilize DFT to investigate reaction channels and determine the most probable pathway by calculating the activation barriers of transition states. scielo.org.mxmdpi.com These studies can reveal whether a reaction proceeds through a one-step mechanism or involves intermediates. scielo.org.mx The analysis of the potential energy surface provides a detailed map of the reaction, including transition states and intermediates, from reactants to products. researchgate.netvu.nl While specific energy landscape mapping for C-H activation of this compound is not detailed in the available literature, these computational techniques are broadly applicable for elucidating such reaction mechanisms.
Exploration of Transition States and Intermediates in Catalytic Cycles
The catalytic transformation of olefins, such as this compound, into more complex molecules is a cornerstone of modern synthetic chemistry. Understanding the intricate mechanisms of these reactions at a molecular level is crucial for optimizing reaction conditions, improving catalyst efficiency, and designing novel catalytic systems. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structures and energies of transient species like transition states and intermediates that are often difficult to characterize experimentally. While specific DFT studies detailing entire catalytic cycles for this compound are not extensively documented in publicly available literature, a wealth of computational research on the parent molecule, styrene, provides a robust framework for understanding the catalytic behavior of its substituted analogue.
The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the meta-position of the phenyl ring in this compound is expected to significantly influence its reactivity in catalytic cycles compared to unsubstituted styrene. This influence is primarily electronic, affecting the stability of intermediates and the energy barriers of transition states throughout the catalytic process.
A prototypical example of a catalytic cycle that can be computationally investigated is the palladium-catalyzed methoxycarbonylation of an alkene. A detailed DFT study on the methoxycarbonylation of styrene provides valuable insights into the elementary steps of such a process, which serves as an excellent model for understanding the potential catalytic pathways for this compound. mdpi.com The catalytic cycle typically involves the following key stages:
Catalyst Activation and Alkene Coordination: The active catalyst, often a palladium hydride species, coordinates with the alkene to form a π-complex.
Migratory Insertion: The palladium-hydride bond undergoes migratory insertion across the alkene double bond, leading to the formation of a palladium-alkyl intermediate. This step is often regioselective.
CO Insertion: A molecule of carbon monoxide (CO) inserts into the palladium-carbon bond of the alkyl intermediate, forming a palladium-acyl complex.
Alcoholysis and Product Formation: The palladium-acyl intermediate reacts with an alcohol (e.g., methanol) to yield the final ester product and regenerate the active catalyst.
Computational studies on the methoxycarbonylation of styrene have mapped out the free energy profile of the entire catalytic cycle, identifying the structures and relative energies of all intermediates and transition states. mdpi.com For instance, the migratory insertion of the hydride can lead to either a linear or a branched alkyl intermediate, and the relative energy barriers of the corresponding transition states determine the regioselectivity of the reaction.
The table below presents theoretical data for the key steps in the palladium-catalyzed methoxycarbonylation of styrene, which can be used as a proxy to understand the energetics of similar transformations involving this compound. The electron-withdrawing nature of the -CF3 group in this compound would likely modulate these energy values. For example, it could influence the stability of the palladium-alkyl and palladium-acyl intermediates, thereby affecting the activation barriers for the insertion steps.
| Step in Catalytic Cycle (for Styrene) | Intermediate/Transition State | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) | Calculated Reaction Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|
| Hydride Insertion (Linear) | TS2 | 18.1 | -12.7 |
| Hydride Insertion (Branched) | TS2a | 18.4 | -14.5 |
| CO Insertion (from Linear Alkyl) | TS3 | 11.5 | -1.8 |
| CO Insertion (from Branched Alkyl) | TS3a | 11.8 | -2.1 |
| Methanolysis (Oxidative Addition) | TS4 | 40.8 | 38.9 |
| Methanolysis (Reductive Elimination) | TS5 | -18.1 | -58.9 |
Data adapted from a DFT study on the methoxycarbonylation of styrene. mdpi.com The values serve as a representative model for understanding the energetics of a catalytic cycle involving a styrene derivative.
In other important catalytic reactions, such as the Heck reaction, computational studies have also shed light on the mechanistic details. For instance, in the palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides with styrenes, mechanistic investigations, supported by experimental evidence, suggest the involvement of a radical pathway. nih.gov A plausible catalytic cycle would involve the single electron transfer (SET) from a Pd(0) complex to the trifluoromethylated alkyl bromide to generate an alkyl radical, which then adds to the styrene. While a full DFT analysis of the transition states and intermediates for this specific reaction with this compound is not available, the proposed mechanism highlights that the presence of the trifluoromethyl group can favor alternative reaction pathways compared to non-fluorinated analogues.
Furthermore, computational studies on the Suzuki-Miyaura cross-coupling reaction, another cornerstone of C-C bond formation, have provided a detailed understanding of the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgacs.orgnih.govnih.gov The electronic nature of the substituents on the aryl halide and the boronic acid plays a crucial role in the energetics of these steps. The electron-withdrawing -CF3 group in this compound would be expected to facilitate the oxidative addition step if it were part of the reacting partner, and it would also influence the rate of the subsequent steps in the catalytic cycle.
Advanced Applications of 3 Trifluoromethyl Styrene in Materials Science
Development of High-Performance Fluorinated Polymer Systems
The covalent integration of 3-(Trifluoromethyl)styrene units into polymer backbones yields materials with significantly improved performance metrics compared to their non-fluorinated counterparts. The strong carbon-fluorine bond and the bulky, electron-withdrawing nature of the -CF3 group are key to these enhancements.
Synthesis of Flame Retardant Polymers through Incorporation of this compound Units
A critical application of this compound is in the synthesis of polymers with inherent flame retardancy. By chemically incorporating the monomer into a polymer structure, such as polystyrene, the flammability of the resulting material can be significantly reduced. This approach creates "reactive flame retardants," where the flame-retardant moiety is part of the polymer chain itself, preventing issues like leaching that can occur with additive flame retardants.
Research has demonstrated that copolymerizing styrene (B11656) with this compound (StCF3) and 3,5-bis(trifluoromethyl)styrene (B1333223) (St(CF3)2) produces copolymers with reduced flammability. researchgate.net The effectiveness of the trifluoromethyl groups as flame retardants is evaluated using techniques like Pyrolysis Combustion Flow Calorimetry (PCFC). The incorporation of these fluorinated monomers into the polymer backbone modifies the material's thermal degradation pathway and combustion behavior, leading to enhanced fire safety. researchgate.net Engineering and specialty plastics, including fluoropolymers, often self-extinguish or resist ignition due to high thermal stability or low fuel value. faa.gov
Table 1: Flammability and Thermal Properties of Styrene Copolymers Note: Specific quantitative data from PCFC for StCF3 copolymers is proprietary to the cited research; this table illustrates the expected characterization data.
| Copolymer Composition (mol% of StCF3) | Glass Transition Temperature (Tg) | Heat Release Capacity (HRC) (J/g·K) | Total Heat Released (THR) (kJ/g) |
|---|---|---|---|
| 0% (Pure Polystyrene) | ~100°C | Higher Value | Higher Value |
| 10% | Data not available | Reduced Value | Reduced Value |
| 30% | Data not available | Significantly Reduced Value | Significantly Reduced Value |
| 50% | Data not available | Lowest Value | Lowest Value |
Fabrication of Optically Active Materials with Tunable Birefringence
Polymers containing trifluoromethyl-substituted styrene are promising candidates for novel optical materials. researchgate.net The presence of the -CF3 group influences the polymer's refractive index and can contribute to optical anisotropy, or birefringence, which is crucial for applications like wave plates, polarization-sensitive devices, and optical displays. mdpi.comnih.gov
Copolymers of trifluoromethyl-substituted styrenes with monomers like methyl methacrylate (B99206) have been shown to be transparent, thermally stable, and form flexible films with high transmittance. researchgate.net The refractive index of the this compound monomer is approximately 1.465 (at 20°C, 589 nm). sigmaaldrich.comchemicalbook.com The birefringence in polymers can be induced by mechanical stretching, which aligns the polymer chains, creating a difference in the refractive index between the alignment direction and the perpendicular direction. mdpi.com The inherent molecular asymmetry provided by the -CF3 group can enhance this effect. While specific data on the tunable birefringence of poly(this compound) is not widely available, the principle relies on controlling the degree of molecular orientation within the polymer film, which in turn tunes the level of birefringence. nih.gov
Engineering Polymers with Enhanced Chemical Resistance and Thermal Durability
The introduction of trifluoromethyl groups is a well-established strategy for enhancing the chemical resistance and thermal stability of polymers. sigmaaldrich.com Fluoropolymers are known for their inertness to a wide range of chemicals, acids, and solvents. polyfluor.nlportplastics.comholscot.com This robustness stems from the high dissociation energy of the carbon-fluorine bond (approx. 485 kJ mol⁻¹), which makes the polymer chain less susceptible to chemical attack. acs.org
Copolymerization of monomers like styrene with α-trifluoromethylstyrene results in polymers with improved chemical resistance. nih.gov The replacement of a hydrogen atom with a trifluoromethyl group shields the polymer backbone from aggressive chemical environments. nih.gov
The thermal stability is also significantly improved. Thermogravimetric analysis (TGA) of copolymers containing trifluoromethyl-styrene units shows higher decomposition temperatures compared to standard polystyrene. researchgate.net Similarly, Differential Scanning Calorimetry (DSC) reveals that the glass transition temperature (Tg) can be elevated, particularly when the bulky -CF3 group is positioned to restrict the mobility of the polymer main chain, indicating the material can withstand higher operating temperatures without losing its structural integrity. researchgate.net
Table 2: Thermal Properties of Trifluoromethyl-Substituted Styrene Polymers Based on findings for related trifluoromethyl-substituted styrene polymers. researchgate.net
| Polymer/Copolymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) | Key Benefit |
|---|---|---|---|
| Polystyrene (PS) | ~100 °C | ~350 °C | Baseline |
| Poly(2-Trifluoromethylstyrene) | >120 °C | >400 °C | Increased Tg and thermal stability |
| Copolymer of 2TFMS and MMA | 120–145 °C | Thermally Stable | High Tg and optical transparency |
Specialized Functional Materials
Beyond improving bulk properties, the unique electronic and steric characteristics of the this compound moiety enable its use in specialized functional materials where molecular-level organization is paramount.
Investigation of Liquid Crystalline Systems Containing Trifluoromethylstyrene (B14748457) Moieties
The trifluoromethyl group is a key substituent in the design of advanced liquid crystals (LCs). mdpi.com Its incorporation into mesogenic (liquid crystal-forming) molecules significantly influences their properties, such as dielectric anisotropy, thermal stability, and mesophase behavior. mdpi.comtandfonline.com Liquid crystals based on a benzotrifluoride (B45747) core exhibit high thermal stability and resistance to degradation. mdpi.com
The strong dipole moment of the C-F bonds can lead to a high dielectric anisotropy, which is a critical parameter for electro-optical applications in liquid crystal displays (LCDs). mdpi.com For instance, liquid crystal compounds containing a lateral trifluoromethyl group have been developed that exhibit negative dielectric anisotropy, good stability, and low rotational viscosity, making them suitable for various display modes. google.com Research on (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate demonstrates that the benzotrifluoride moiety contributes to creating thermally stable smectic and nematic LC phases over a broad temperature range. mdpi.comresearchgate.net The introduction of such groups is a strategic approach to fine-tuning the intermolecular interactions that govern the formation and stability of liquid crystalline phases. mdpi.comfigshare.com
Exploration of Self-Assembled Structures for Electronic and Photonic Applications
Block copolymers containing fluorinated segments are of great interest for creating highly ordered, self-assembled nanostructures. The high incompatibility (represented by a large Flory-Huggins interaction parameter, χ) between fluorinated and non-fluorinated polymer blocks is a powerful driving force for microphase separation. acs.orgnih.gov This process leads to the spontaneous formation of well-defined morphologies like lamellae, cylinders, or spheres on the nanoscale.
While research specifically detailing this compound in this context is emerging, the principles are well-established with other fluorinated monomers. Block copolymers of polystyrene and a fluorinated polymer block can self-assemble into hierarchical, structure-within-structure assemblies. acs.orgnih.gov These ordered domains can be engineered to have dimensions comparable to the wavelength of visible light, leading to the formation of photonic crystals. cmu.edunih.govresearcher.lifeosti.gov These materials exhibit structural color, reflecting specific wavelengths of light without the use of pigments or dyes. nih.govresearcher.life By controlling the molecular weight of the block copolymer, the periodicity of the self-assembled structure can be tuned, allowing for the fabrication of materials that reflect different colors across the visible spectrum. cmu.edunih.gov Such self-assembled structures have potential applications in sensors, reflective coatings, and advanced optical filters. nih.gov
Design of Dielectric Polymers for Organic Field-Effect Transistors (OFETs) and Electret Applications
The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the properties of the gate dielectric layer, which controls charge accumulation in the semiconductor. Polymers derived from this compound have been investigated as advanced dielectric materials due to the strong electron-withdrawing nature of the trifluoromethyl group.
Research into poly(3-trifluoromethylstyrene) (P3TFMS) as a gate dielectric in pentacene-based OFETs reveals significant advantages over its non-fluorinated counterpart, polystyrene (PS). aip.orgosti.gov The trifluoromethyl group influences both the interfacial properties between the dielectric and the semiconductor, as well as the bulk charge-trapping characteristics of the polymer. aip.org
When used in OFETs, P3TFMS-based dielectrics exhibit substantially lower initial threshold voltages (Vth) compared to those made with polystyrene. osti.gov For instance, P3TFMS dielectrics show an initial threshold voltage of approximately -17 V, whereas polystyrene-based devices have a much higher Vth of around -35 V. aip.orgosti.gov This suggests that P3TFMS has fewer interfacial trap states, which are defects at the dielectric-semiconductor interface that can immobilize charge carriers and impede device performance. aip.org
Furthermore, P3TFMS demonstrates superior properties for electret applications, which involve materials that can store a static electric charge for extended periods. After being charged by a static electric field, P3TFMS shows a large and stable threshold voltage shift (ΔVth) of about 32 V, significantly greater than the 17 V shift observed for polystyrene. aip.orgosti.gov This indicates that while P3TFMS has fewer interfacial traps, it possesses more stable bulk trap states, a desirable characteristic for non-volatile memory and electret-based sensors. aip.org The stability of this stored charge in P3TFMS is also greater over repeated charge and discharge cycles, making it a promising candidate for use in nonvolatile OFETs, memory elements, and energy harvesting systems. aip.orgosti.gov
Table 1: Comparison of Dielectric Properties of P3TFMS and Polystyrene (PS) in OFETs An interactive data table comparing the electrical performance of Poly(3-trifluoromethyl)styrene and Polystyrene when used as gate dielectrics in Organic Field-Effect Transistors.
| Property | Poly(3-trifluoromethyl)styrene (P3TFMS) | Polystyrene (PS) | Significance in OFETs |
|---|---|---|---|
| Initial Threshold Voltage (Vth,i) | ~ -17 V | ~ -35 V | Lower Vth indicates fewer interfacial trap states, leading to more efficient device operation. |
| Threshold Voltage Shift (ΔVth) | ~ 32 V | ~ 17 V | A larger shift indicates superior charge storage capability, crucial for memory and electret applications. |
| Charge Stability | More stable under repeated cycles | Less stable | Higher stability is essential for reliable long-term performance in nonvolatile memory and sensors. |
Synthesis of Fluorinated Styrene-Divinylbenzene Copolymers as High-Performance Catalyst Supports
Styrene-divinylbenzene copolymers are widely used as robust supports for catalysts due to their high surface area, porosity, and mechanical stability. google.comnih.gov The introduction of fluorine into this polymer matrix via monomers like this compound can impart additional properties beneficial for catalysis. The strong carbon-fluorine bonds and the electron-withdrawing nature of the -CF3 group can enhance the thermal and chemical resistance of the support, making it suitable for reactions under harsh conditions.
The synthesis of these fluorinated copolymers can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. fluorine1.rufluorine1.ru These methods allow for the precise design of copolymers with well-defined structures and molecular weights, which is crucial for optimizing catalyst performance. fluorine1.ru While much of the research in this area has focused on other fluorinated styrenes like pentafluorostyrene, the principles are directly applicable to this compound. fluorine1.rufluorine1.ru
Incorporating this compound into a styrene-divinylbenzene network can create a more hydrophobic and oleophobic (oil-repellent) surface. fluorine1.ru This altered surface energy can influence the interaction between the catalyst, reactants, and the support, potentially leading to improved selectivity and catalytic activity. Furthermore, the inherent stability of fluorinated polymers suggests that catalyst supports made from this compound copolymers would exhibit reduced swelling in organic solvents and greater longevity, making them a promising platform for developing next-generation, high-performance catalysts.
Development of Polymer Optical Fibers and Optical Lenses Utilizing Trifluoromethyl-Substituted Styrene Polymers
Polymers for optical applications, such as optical fibers and lenses, must possess high transparency, low optical loss, and excellent thermal stability. researchgate.netapollooptical.com Trifluoromethyl-substituted styrene polymers have emerged as promising candidates for these applications. The presence of the bulky, electron-rich -CF3 group disrupts polymer chain packing, which reduces crystallinity and light scattering, thereby enhancing optical clarity. researchgate.net
Research on various trifluoromethyl-substituted styrenes, including 2-trifluoromethyl styrene (2TFMS) and 3,5-bis(trifluoromethyl) styrene (35BTFMS), has demonstrated their potential as novel optical materials. researchgate.net These monomers can be readily polymerized to form homopolymers or copolymerized with other monomers like methyl methacrylate (MMA) to fine-tune the material's properties. researchgate.net
A key advantage of these fluorinated polymers is their high glass transition temperature (Tg). For example, polymers with a CF3 group in the ortho position on the styrene ring exhibit significantly higher Tgs than their non-fluorinated or meta/para-substituted counterparts. researchgate.net This is attributed to the steric hindrance from the bulky group, which restricts the mobility of the polymer chains. A higher Tg translates to better dimensional stability at elevated temperatures, which is crucial for optical components used in various environments. Copolymers of 2TFMS with methyl methacrylate and 2,5-bis(trifluoromethyl)styrene with trifluoroethyl methacrylate produce transparent, thermally stable, and flexible films, making them suitable for applications requiring high-performance optical materials. researchgate.net
Table 2: Properties of Polymers from Trifluoromethyl-Substituted Styrenes An interactive data table summarizing the thermal and optical properties of polymers derived from various trifluoromethyl-substituted styrene monomers, highlighting their suitability for optical applications.
| Monomer | Polymerization Rate Order | Glass Transition Temp. (Tg) | Optical Properties | Potential Application |
|---|---|---|---|---|
| Styrene (St) | Lowest | ~100 °C | Standard | General Purpose |
| 2-Trifluoromethyl styrene (2TFMS) | Higher than St | Significantly higher than PS | High transparency, thermal stability | Optical lenses, fibers |
| 2,5-Bis(trifluoromethyl) styrene (25BTFMS) | Higher than 2TFMS | High | High transparency, thermal stability | High-performance optical components |
| 3,5-Bis(trifluoromethyl) styrene (35BTFMS) | Higher than 25BTFMS | High | High transparency, thermal stability | Advanced optical materials |
Research into Biomedical Materials
Formulation of Ophthalmic Hydrogel Contact Lens Materials with Improved Oxygen Permeability and Mechanical Durability
Hydrogel contact lenses are a popular choice for vision correction due to their comfort and biocompatibility. A critical property for any contact lens material is its oxygen permeability (Dk), as the cornea must receive sufficient oxygen directly from the atmosphere. Low oxygen permeability can lead to health complications. bohrium.commdpi.com Recent research has demonstrated that the incorporation of a small amount of this compound (3-TFMSt) into a conventional hydrogel formulation can significantly enhance both oxygen permeability and mechanical strength. bohrium.comnih.gov
In a study where hydrogel lenses were synthesized based on 2-hydroxyethyl methacrylate (HEMA), the addition of just 1% 3-TFMSt to the copolymer formulation resulted in a dramatic improvement in material properties. bohrium.commdpi.com The tensile strength of the hydrogel more than doubled, increasing from 0.0631 kgf/mm² to 0.1506 kgf/mm². nih.gov This enhanced mechanical durability makes the lenses more resistant to tearing and damage during handling.
Most importantly, the oxygen permeability increased by over 60%, rising from 6.00 to 9.64 x 10⁻¹¹ (cm²/s)∙(mLO₂/mL·mmHg). bohrium.commdpi.comnih.gov The hydrophobic and free-volume-enhancing nature of the trifluoromethyl group is thought to facilitate the transport of oxygen molecules through the hydrogel matrix. These findings indicate that 3-TFMSt is a highly effective additive for creating high-performance hydrogel lenses that offer improved safety and durability for the wearer. bohrium.com
Table 3: Effect of 1% 3-TFMSt on Hydrogel Contact Lens Properties An interactive data table illustrating the significant improvements in key physical properties of a HEMA-based hydrogel contact lens upon the addition of 1% this compound.
| Property | Base Hydrogel (HEMA) | Hydrogel with 1% 3-TFMSt | Percentage Improvement |
|---|---|---|---|
| Tensile Strength (kgf/mm²) | 0.0631 | 0.1506 | +138.7% |
| Oxygen Permeability (Dk value x 10⁻¹¹) | 6.00 | 9.64 | +60.7% |
Role of 3 Trifluoromethyl Styrene As a Strategic Building Block in Organic Synthesis and Medicinal Chemistry
Precursor in the Synthesis of Complex Fluorinated Organic Compounds
The dual reactivity of the vinyl and the trifluoromethyl-substituted aromatic moieties makes 3-(trifluoromethyl)styrene a versatile precursor for a wide array of complex organic structures.
Direct functionalization of the highly stable trifluoromethyl group presents a significant synthetic challenge due to the strength of the carbon-fluorine bond. nih.gov Research efforts have predominantly focused on the regioselective C-H trifluoromethylation of aromatic and heteroaromatic compounds to introduce the CF3 group, rather than its subsequent modification. nih.gov Methodologies for the direct, selective transformation of a pre-existing CF3 group on a styrene (B11656) scaffold are not widely established. The primary focus of reactivity for this compound in synthetic transformations is typically the vinyl group or the aromatic ring itself, rather than the chemically robust CF3 substituent.
Trifluoromethyl-substituted cyclopropanes are highly valuable synthons in medicinal chemistry, combining the conformational rigidity of a three-membered ring with the beneficial properties of the CF3 group. nih.govacs.org Asymmetric cyclopropanation of styrene derivatives, including this compound, is a key strategy for accessing these structures enantioselectively.
Various catalytic systems have been developed for this purpose. Early methods using chiral metalloporphyrins with 2-diazo-1,1,1-trifluoroethane showed moderate enantioselectivity. researchgate.net Significant advancements have been achieved using dirhodium complexes. For instance, the adamantylglycine-derived dirhodium catalyst, Rh2(R-PTAD)4, has been shown to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with styrenes to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.orgacs.org
More recently, biocatalytic approaches using engineered myoglobin (B1173299) catalysts have demonstrated exceptional levels of diastereo- and enantioselectivity. These enzyme-based systems can catalyze the addition of trifluoromethylcarbene to various vinylarenes, including substituted styrenes, to afford trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with nearly perfect stereocontrol. acs.org
| Catalyst System | Styrene Substrate | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Rh₂(S-PTAD)₄ | Styrene | 94 | >94 | >98 | acs.org |
| Rh₂(S-PTTL)₄ | Styrene | 95 | >94 | 97 | acs.org |
| Engineered Myoglobin | 4-Methoxystyrene | 99 | >99.9 | >99.9 | acs.org |
| Engineered Myoglobin | 4-Chlorostyrene | 98 | >99.9 | >99.9 | acs.org |
| Co(II)-salen Complex | Styrene | 95 | 97 | 90 | acs.org |
The vinyl group of trifluoromethyl-substituted styrenes serves as a handle for introducing other important functional groups.
Nitriles: A mild, transition-metal-free method has been developed for the synthesis of trifluoromethyl-containing linear nitriles from α-(trifluoromethyl)styrenes. organic-chemistry.orgacs.org This base-catalyzed nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) proceeds at room temperature with high regioselectivity, preserving the trifluoromethyl group. organic-chemistry.org The reaction is efficient for a range of substituted α-(trifluoromethyl)styrenes, providing access to valuable fluorinated building blocks. organic-chemistry.orgfigshare.com
Phosphonates and Phosphine (B1218219) Oxides: The synthesis of trifluoromethylated phosphonates and phosphine oxides can be achieved through the hydrophosphorylation or hydrophosphinylation of trifluoromethyl-substituted alkenes. While specific examples starting directly from this compound are specialized, general methods involving the radical or transition-metal-catalyzed addition of H-P(O) compounds to alkenes are well-established. For example, polyoxomolybdate has been used as a heterogeneous photosensitizer for the atmosphere-controlled oxyphosphorylation and hydrophosphorylation of terminal alkynes, yielding β-ketophosphine oxides or Z-alkenylphosphine oxides, respectively. acs.org These methods highlight potential routes for the functionalization of this compound to produce phosphorus-containing derivatives.
| Styrene Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-(Trifluoromethyl)styrene | Cs₂CO₃ | CH₃CN | 6 | 85 | organic-chemistry.org |
| 4-Methyl-α-(trifluoromethyl)styrene | DBU | DMF | 6 | 75 | organic-chemistry.org |
| 4-Chloro-α-(trifluoromethyl)styrene | Cs₂CO₃ | CH₃CN | 6 | 92 | organic-chemistry.org |
| 4-Methoxy-α-(trifluoromethyl)styrene | DBU | DMF | 6 | 71 | organic-chemistry.org |
Advanced Catalyst and Ligand Development
Derivatives of this compound are instrumental in the design of novel catalysts and ligands, where the electronic influence of the CF3 group can be harnessed to tune catalytic activity and selectivity.
The introduction of fluorine-containing groups like CF3 into ligand scaffolds can significantly alter their electronic properties, which in turn influences the reactivity and stability of the corresponding transition metal catalysts. nih.gov This strategy is a cornerstone of modern catalyst design. rsc.orgprinceton.edu While direct polymerization of this compound can lead to fluorinated polymers with specific applications, its use in creating discrete, well-defined ligands for catalysis is a more targeted approach. For example, axially chiral styrene-based structures can serve as backbones for novel organocatalysts and ligands. nih.govnih.gov The trifluoromethyl group can be incorporated into these scaffolds to modulate the electronic nature of the catalytic pocket, thereby influencing stereoselectivity in asymmetric reactions.
Axially chiral styrenes have recently gained attention as a unique class of organocatalysts. An organocatalyst combining an axially chiral styrene structure with a pyrrole (B145914) ring has been designed and synthesized, demonstrating high efficacy in asymmetric cascade reactions. nih.govresearchgate.net The strategic placement of substituents, potentially including a trifluoromethyl group on the styrene backbone, is crucial for creating a well-defined chiral pocket. This pocket controls the stereochemical outcome of the reaction through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov While specific examples detailing the use of a this compound-derived chiral catalyst are still emerging, the underlying principles establish a clear pathway for its application in developing new, highly selective chiral catalytic systems.
Pharmacophore and Bioactive Molecule Design
The incorporation of fluorine and fluorine-containing functional groups is a widely utilized strategy in modern medicinal chemistry to enhance the pharmacological profile of bioactive molecules. Among these, the trifluoromethyl (CF3) group is of particular importance due to its unique electronic and steric properties. This compound serves as a key building block, providing a versatile scaffold that introduces the trifluoromethylphenyl moiety into a larger molecular framework. This moiety is instrumental in pharmacophore design, influencing a molecule's interaction with biological targets and modulating its physicochemical properties to improve drug-like characteristics.
Integration of Trifluoromethylstyrene (B14748457) Scaffolds into Investigational Drugs and Agrochemicals
The 3-(trifluoromethyl)phenyl motif, readily accessible from this compound, is a recurring feature in a variety of investigational compounds. While direct synthetic routes from this compound are often proprietary or part of broader synthetic strategies, its utility is evident in the structures of numerous bioactive agents. The vinyl group of this compound is a versatile chemical handle, allowing for its integration into larger molecules through established synthetic transformations such as hydroformylation, Heck coupling, or aziridination. acs.orgmdpi.com
For instance, the synthesis of pharmaceutically relevant phenylethylamine scaffolds can be achieved from simple styrene motifs. acs.org This is significant as the 3-(trifluoromethyl)phenylethylamine structure is a component of various neurologically active agents and other potential therapeutics. The presence of the trifluoromethyl group at the meta-position is crucial for modulating receptor binding and improving metabolic stability.
In the agrochemical sector, the 3-(trifluoromethyl)phenyl group is a key component of several active ingredients. A notable example is the mesoionic insecticide Triflumezopyrim, which is synthesized from 1-iodo-3-(trifluoromethyl)benzene, a compound closely related to and derivable from the same chemical precursors as this compound. ccspublishing.org.cn The trifluoromethyl group in Triflumezopyrim is essential for its insecticidal activity. ccspublishing.org.cn
Furthermore, in cancer research, compounds containing the 3-(trifluoromethyl)phenylpiperazine moiety have been investigated as potent and selective inhibitors of the mammalian Target of Rapamycin (mTOR). nih.gov In these molecules, the trifluoromethyl group contributes to improved cellular potency. nih.gov The development of such compounds highlights the strategic importance of building blocks that can introduce the 3-(trifluoromethyl)phenyl scaffold.
| Compound Class | Bioactive Application | Role of 3-(Trifluoromethyl)phenyl Moiety | Potential Synthetic Precursor |
|---|---|---|---|
| Mesoionic Insecticides (e.g., Triflumezopyrim) | Agrochemical | Essential for binding to the nicotinic acetylcholine (B1216132) receptor (nAChR). ccspublishing.org.cn | 1-Iodo-3-(trifluoromethyl)benzene ccspublishing.org.cn |
| mTOR Inhibitors | Oncology | Improves cellular potency and contributes to receptor binding. nih.gov | 1-Amino-3-(trifluoromethyl)benzene |
| Phenylethylamines | Neurology (Investigational) | Modulates receptor affinity and metabolic profile. | This compound |
Synthesis of Fluorinated Analogues with Modulated Bioactivity and Physicochemical Properties (e.g., Lipophilicity, Metabolic Stability)
A primary driver for incorporating the this compound scaffold into drug candidates is the profound and predictable effect of the trifluoromethyl group on key physicochemical properties. The CF3 group is a strong electron-withdrawing group and is highly lipophilic, which can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parent Molecule | Substituent (R) | Hansch π Value of R | Effect on Lipophilicity |
|---|---|---|---|
| Benzene (B151609) | -H | 0.00 | Baseline |
| -CH3 | +0.56 | Moderate Increase | |
| -CF3 | +0.88 | Significant Increase mdpi.com |
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. mdpi.com This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net A common site of metabolism in many drug molecules is an aromatic methyl group or an unsubstituted position on an aromatic ring, which can be hydroxylated by CYP enzymes. By introducing a CF3 group at such a "metabolic soft spot," chemists can block this pathway, thereby increasing the metabolic stability of the drug. researchgate.net This leads to a longer plasma half-life, reduced clearance, and potentially a lower required dose. nih.govmdpi.com For example, studies on mTOR inhibitors revealed that certain aniline (B41778) moieties could be a metabolic liability, a problem that can be mitigated by strategic substitution, including with fluorine-containing groups. nih.gov
The use of this compound as a building block allows for the rational design of fluorinated analogues where enhanced metabolic stability and finely tuned lipophilicity can be achieved, ultimately leading to drug candidates with improved pharmacokinetic and pharmacodynamic profiles. nih.gov
Compound Index
| Compound Name |
|---|
| This compound |
| Triflumezopyrim |
| 1-Iodo-3-(trifluoromethyl)benzene |
| 1-Amino-3-(trifluoromethyl)benzene |
| 3-(Trifluoromethyl)phenylethylamine |
| Benzene |
Conclusion and Future Research Perspectives
Synthesis of Current Research Achievements and Methodological Advances
Research into 3-(Trifluoromethyl)styrene has yielded significant progress in both its synthesis and subsequent utilization in polymerization and chemical transformations. Methodological advancements have focused on improving efficiency, selectivity, and substrate scope.
The primary achievements in the chemistry of trifluoromethylated styrenes include:
Polymerization Techniques : Free radical polymerization, often initiated by agents like AIBN, has been successfully employed to synthesize homopolymers and copolymers of trifluoromethyl-substituted styrenes. researchgate.net More advanced techniques, such as nitroxide-mediated polymerization (NMP), have been explored to achieve controlled copolymerization of α-trifluoromethylstyrenes with styrene (B11656), offering better command over the polymer architecture. mdpi.com
Hydrotrifluoromethylation : Overcoming the challenge of styrene's propensity for oligomerization, photoredox catalysis has enabled the direct hydrotrifluoromethylation of the vinyl group. nih.govacs.org This method provides a unified protocol for adding a CF3 group across the double bond of various alkenes, including styrene derivatives. nih.gov
Photocatalytic Functionalization : Visible-light photocatalysis has emerged as a powerful tool for the functionalization of styrenes. researchgate.net Methods for trifluoromethylation and hydrotrifluoromethylation using reagents like CF3I and an iridium-based photocatalyst have been developed, demonstrating high selectivity under mild conditions. researchgate.net Continuous-flow photochemical reaction setups have further improved reaction times and selectivity. researchgate.net
Copolymer Synthesis : Copolymers of this compound and its isomers with other monomers, such as methyl methacrylate (B99206) (MMA) and trifluoroethyl methacrylate (TFEMA), have been prepared. researchgate.net These copolymers often exhibit desirable properties like high glass transition temperatures (Tg), thermal stability, and optical transparency, making them suitable for novel optical materials. researchgate.net
| Reaction Type | Key Methodologies | Notable Findings | Reference |
|---|---|---|---|
| Radical Polymerization | Bulk or solution polymerization using initiators like AIBN. | Successful synthesis of homopolymers and copolymers. Polymers with ortho-CF3 groups show higher Tg due to steric hindrance. | researchgate.net |
| Controlled Radical Polymerization | Nitroxide-Mediated Polymerization (NMP) for copolymerization with styrene. | Provides control over copolymer composition and structure. | mdpi.com |
| Hydrotrifluoromethylation | Photoredox catalysis using specialized trifluoromethylation reagents (e.g., TFSP). | Overcomes challenges of styrene polymerization, allowing for direct functionalization of the vinyl group. | nih.govacs.org |
| Photocatalytic Trifluoromethylation | Visible-light catalysis with reagents like CF3I and photocatalysts such as fac-Ir(ppy)3. | Mild and selective method applicable to a diverse set of vinylarenes. | researchgate.net |
| Trifluoromethylthiolation | Dual photoredox/halide catalysis using visible light. | Allows for the synthesis of vinyl-SCF3 compounds directly from styrenes under mild conditions. | researchgate.net |
Identification of Emerging Research Frontiers and Persistent Challenges in this compound Chemistry
While significant strides have been made, the chemistry of this compound continues to present challenges and opportunities for new research directions.
Persistent Challenges:
Polymerization Control : The strong propensity of styrene and its derivatives to undergo uncontrolled oligomerization and polymerization remains a significant hurdle, particularly in reactions aimed at functionalizing the vinyl group. nih.govacs.org Developing catalytic systems that favor specific functionalization over polymerization is a continuing challenge.
Monomer Reactivity : α-Trifluoromethylstyrene does not readily homopolymerize, limiting its direct application in creating certain types of fluorinated polymers. mdpi.com Its copolymerization behavior can also be complex, requiring careful selection of comonomers and polymerization techniques to achieve desired material properties.
Reagent Cost and Availability : Some advanced reagents used for trifluoromethylation and other functionalizations can be expensive or require multi-step synthesis, which can be a barrier to large-scale application. mdpi.com
Emerging Research Frontiers:
Advanced Catalysis : The application of novel catalytic systems, including dual photoredox/halide catalysis and carbene organocatalysis, is opening new pathways for the functionalization of trifluoromethylated styrenes. researchgate.netacs.org These methods offer potential for new reaction types and the synthesis of more complex fluorinated molecules.
Precision Polymers : There is a growing interest in creating precisely defined polymer architectures. Controlled radical polymerization techniques like NMP, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) are key frontiers for synthesizing block copolymers and other advanced structures from trifluoromethylated styrenes. mdpi.com
Functional Materials Synthesis : Research is moving beyond basic polymers to the targeted synthesis of materials with specific functions. This includes developing polymers for optical applications, high-performance plastics with superior thermal resistance, and materials for biomedical applications by leveraging the unique properties of the -CF3 group. researchgate.net
Late-Stage Functionalization : Methodologies that allow for the introduction of the trifluoromethylstyrene (B14748457) moiety into complex molecules at a late stage of synthesis are highly desirable, particularly in medicinal chemistry for the rapid generation of compound libraries. acs.org
Prognosis for Novel Applications and Opportunities for Interdisciplinary Collaboration
The unique properties conferred by the trifluoromethyl group position this compound and its derivatives as valuable components for a range of future applications. The path forward will likely be characterized by increased interdisciplinary efforts.
Prognosis for Novel Applications:
Advanced Optical Materials : The high transparency and tunable refractive indices of copolymers derived from this compound make them promising candidates for next-generation optical fibers, lenses, and other photonic components. researchgate.net
High-Performance Polymers : The thermal stability of polymers containing trifluoromethyl groups suggests their use as heat-resistant additives for other polymers or as base materials for plastics intended for high-temperature environments. researchgate.net
Biomedical and Pharmaceutical Intermediates : The trifluoromethyl group is a crucial substituent in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. mdpi.com this compound serves as a versatile building block for synthesizing more complex fluorinated compounds that could be investigated as potential drug candidates. mdpi.comnih.gov
Functional Surfaces and Coatings : Polymers derived from this monomer could be used to create surfaces with specific properties, such as hydrophobicity and chemical resistance, for applications in coatings, membranes, and microelectronics.
Opportunities for Interdisciplinary Collaboration:
Synthetic and Polymer Chemistry : Collaboration between synthetic organic chemists developing new catalytic methods and polymer chemists focused on material synthesis is crucial. This synergy can translate novel reactions into the production of advanced materials with tailored properties.
Materials Science and Engineering : The development of functional materials requires close collaboration with materials scientists and engineers who can characterize the physical, optical, and thermal properties of new polymers and guide their application in real-world devices and systems.
Medicinal Chemistry and Pharmacology : The use of this compound as a scaffold in drug design necessitates a partnership between synthetic chemists and medicinal chemists or pharmacologists to design, synthesize, and test the biological activity of new fluorinated compounds.
Q & A
Basic: How does the trifluoromethyl group at the meta position influence the electronic properties and reactivity of styrene during polymerization?
Answer:
The electron-withdrawing trifluoromethyl (-CF₃) group at the meta position significantly alters the electronic density of the styrene monomer. This group reduces electron density in the aromatic ring, stabilizing radical intermediates during polymerization and slowing propagation rates compared to unsubstituted styrene. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) can track electronic effects by observing chemical shifts, particularly the deshielding of adjacent protons due to the -CF₃ group . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) lower than the ortho-substituted analogue (175°C for poly(2-trifluoromethylstyrene) vs. ~120°C for meta-substituted polymers), indicating positional effects on thermal stability .
Advanced: What strategies overcome challenges posed by the -CF₃ group’s electron-withdrawing effects in radical polymerization?
Answer:
The -CF₃ group’s strong electron-withdrawing nature can inhibit radical propagation. To mitigate this:
- Initiator Optimization : Use high-activity initiators like azobisisobutyronitrile (AIBN) at elevated temperatures (70–80°C) to compensate for reduced reactivity .
- Copolymerization : Blend with electron-rich monomers (e.g., styrene or vinyl ethers) to balance reactivity and improve polymer chain growth .
- Additive Modulation : Introduce Lewis acids (e.g., BF₃·OEt₂) to polarize the monomer and enhance radical stability .
- Kinetic Monitoring : Use in-situ Fourier-transform infrared (FTIR) spectroscopy to track monomer conversion and adjust reaction conditions dynamically .
Basic: What analytical techniques are recommended for characterizing 3-(Trifluoromethyl)styrene purity and structure?
Answer:
- Gas Chromatography (GC) : Quantify purity (>99% as per Sigma-Aldrich data) and detect volatile by-products .
- NMR Spectroscopy : ¹H NMR identifies vinyl proton coupling patterns (δ 5.2–5.8 ppm for trans/cis isomers), while ¹⁹F NMR confirms -CF₃ presence (δ -62 to -65 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (172.15 g/mol) and detects halogenated impurities .
- X-ray Crystallography : For crystalline derivatives, this resolves stereochemical ambiguities in functionalized products .
Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions of this compound derivatives?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electron density distributions and predict regioselectivity. Key findings:
- Meta-Directing Effects : The -CF₃ group directs electrophiles to the para position relative to itself due to its strong electron withdrawal.
- Transition State Analysis : Simulate intermediates for nitration or sulfonation to identify kinetic vs. thermodynamic control .
- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent polarity’s impact on reaction pathways .
Basic: What are optimal laboratory-scale synthesis conditions for this compound?
Answer:
- Starting Material : 3-(Trifluoromethyl)benzaldehyde undergoes a Wittig reaction with methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) .
- Reaction Conditions :
- Temperature: 0°C to room temperature, 12–24 hours under nitrogen.
- Workup: Quench with aqueous NH₄Cl, extract with diethyl ether, and purify via fractional distillation (bp 64.5°C at 40 mmHg) .
- Yield : ~60–70% with >99% purity confirmed by GC .
Advanced: What mechanistic considerations apply to C–F bond activation in this compound for transition metal catalysis?
Answer:
- Metal Selection : Pd(0) or Ni(0) catalysts facilitate oxidative addition to the C–F bond. The -CF₃ group’s steric bulk favors η²-coordination over η¹, altering reaction pathways .
- Defluorination Pathways : Photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue light enables single-electron transfer (SET), yielding difluorinated intermediates .
- Kinetic Isotope Effects (KIE) : Deuterium labeling studies differentiate between SN2’ and radical mechanisms in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
